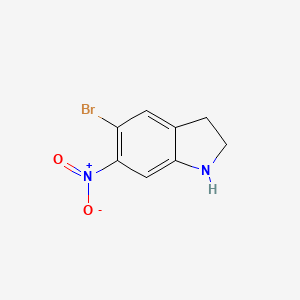
5-Bromo-6-nitro-2,3-dihydro-1H-indole
Descripción general
Descripción
5-Bromo-6-nitro-2,3-dihydro-1H-indole is a compound that belongs to the class of organic compounds known as indolines . Indolines are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .
Molecular Structure Analysis
The molecular formula of 5-Bromo-6-nitro-2,3-dihydro-1H-indole is C8H7BrN2O2 . It’s a brominated indoline derivative and a product of biocatalyzed halogenation of nucleobase analogs .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-6-nitro-2,3-dihydro-1H-indole are not available, indole derivatives are known to undergo a variety of chemical reactions. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Aplicaciones Científicas De Investigación
- Research : Researchers have investigated the cytotoxic effects of 5-Bromo-6-nitro-2,3-dihydro-1H-indole against cancer cell lines. Its mechanism of action and potential as a chemotherapeutic agent are areas of active study .
- Research : Scientists have explored the antibacterial and antifungal effects of 5-Bromo-6-nitro-2,3-dihydro-1H-indole. Investigations include its efficacy against specific pathogens and potential mechanisms of action .
- Research : Studies have examined whether 5-Bromo-6-nitro-2,3-dihydro-1H-indole has neuroprotective effects. Researchers investigate its impact on neuronal health, neurotransmitter systems, and neurodegenerative diseases .
- Research : Scientists have evaluated the anti-inflammatory effects of 5-Bromo-6-nitro-2,3-dihydro-1H-indole in animal models or cell cultures. This includes assessing its impact on inflammatory pathways and cytokine production .
- Research : Investigations have explored whether 5-Bromo-6-nitro-2,3-dihydro-1H-indole can inhibit HIV-1 replication. Molecular docking studies provide insights into its potential as an anti-HIV agent .
- Research : Researchers have studied the effects of 5-Bromo-6-nitro-2,3-dihydro-1H-indole on plant growth, development, and hormone regulation. It may act as a plant growth regulator or mimic natural plant hormones .
- Research : The chemical community investigates efficient methods to synthesize 5-Bromo-6-nitro-2,3-dihydro-1H-indole. Novel approaches enhance accessibility and scalability .
Anticancer Activity
Antimicrobial Properties
Neuroprotective Potential
Anti-inflammatory Activity
HIV-1 Inhibition
Plant Growth Regulation
Synthetic Methodology
Other Applications
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for 5-Bromo-6-nitro-2,3-dihydro-1H-indole could involve further exploration of its biological activities and potential therapeutic applications.
Mecanismo De Acción
Target of Action
Indole derivatives, to which this compound belongs, are known to have a broad spectrum of biological activities . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The brominated indoline derivative, a related compound, is used in the synthetic preparation of biologically active compounds such as selective human β3 adrenergic receptor agonists .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have various biologically vital properties . For example, 6-bromoisatin, a related compound, has been found to inhibit colon cancer cell proliferation and induce apoptosis, preventing early-stage tumor formation in a colorectal cancer rodent model .
Action Environment
It’s worth noting that the stability of related compounds can be influenced by factors such as light and temperature .
Propiedades
IUPAC Name |
5-bromo-6-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h3-4,10H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABGMLXPMPPWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-nitroindoline | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]benzenecarbohydrazide](/img/structure/B3037979.png)
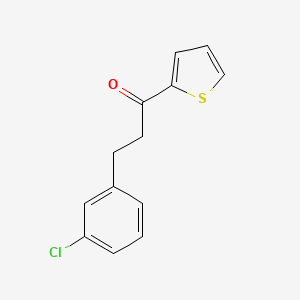
![3-Cyclooctyl-10-(3,4-dimethoxyphenyl)-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene](/img/structure/B3037982.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B3037983.png)
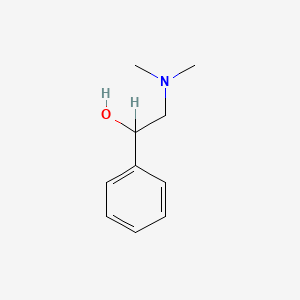
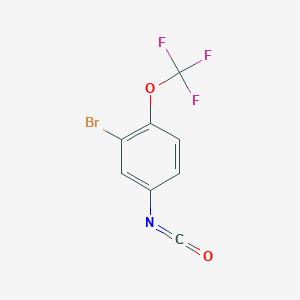
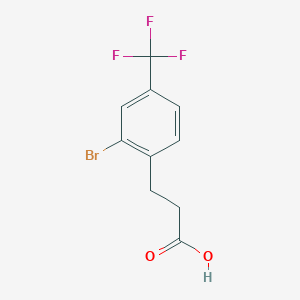
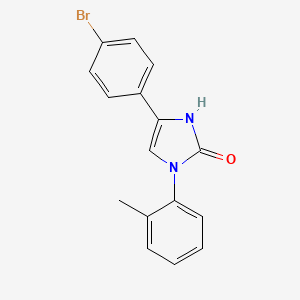
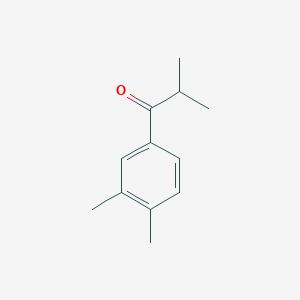
![3-(4-chlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3037994.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037997.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide](/img/structure/B3037999.png)